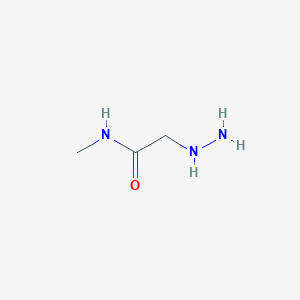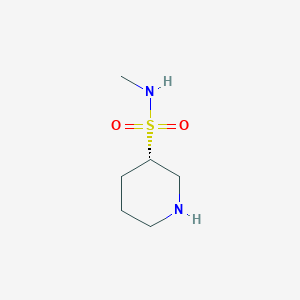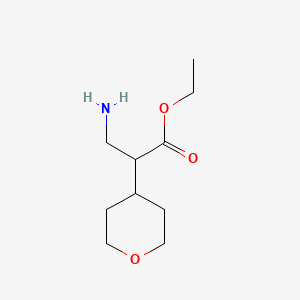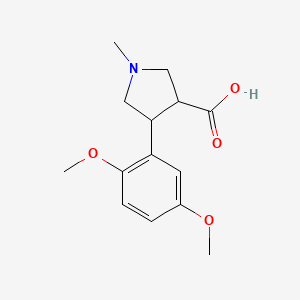
3-(6-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is a compound of significant interest in the field of medicinal chemistry. It is structurally related to lenalidomide, a well-known immunomodulatory drug used in the treatment of multiple myeloma . This compound features a unique combination of an isoindoline and a piperidine-2,6-dione moiety, making it a versatile candidate for various chemical and biological applications.
Preparation Methods
The synthesis of 3-(6-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to a variety of functionalized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxo, amino, and substituted derivatives, which can be further utilized in different chemical and biological studies.
Scientific Research Applications
3-(6-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(6-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. It is known to bind to the CRBN protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex . This binding inhibits the ubiquitination of endogenous substrates, leading to various downstream effects, including modulation of immune responses and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to 3-(6-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione include:
Lenalidomide: A well-known immunomodulatory drug with a similar isoindoline structure.
Thalidomide: Another immunomodulatory drug that shares structural similarities but differs in its pharmacological profile.
Pomalidomide: A derivative of thalidomide with enhanced anti-cancer properties.
The uniqueness of 3-(6-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione lies in its ethynyl group, which provides additional sites for chemical modification and potential therapeutic applications.
Properties
Molecular Formula |
C15H12N2O3 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
3-(5-ethynyl-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H12N2O3/c1-2-9-3-4-10-8-17(15(20)11(10)7-9)12-5-6-13(18)16-14(12)19/h1,3-4,7,12H,5-6,8H2,(H,16,18,19) |
InChI Key |
TWQXTOOQBXFHKM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(CN(C2=O)C3CCC(=O)NC3=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1,1'-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride](/img/structure/B13488074.png)
![8-Azaspiro[4.5]decane-1-carbaldehyde](/img/structure/B13488087.png)
![3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13488088.png)
![N-[5-(4-hydroxy-3-methylphenyl)-1-methyl-1H-imidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B13488095.png)
![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13488100.png)
![tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride](/img/structure/B13488113.png)
![rac-(1R,5S)-3-benzyl-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione, cis](/img/structure/B13488120.png)

![ethyl 2-[(1E)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate](/img/structure/B13488122.png)





